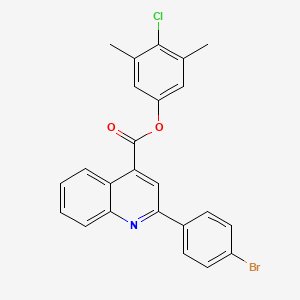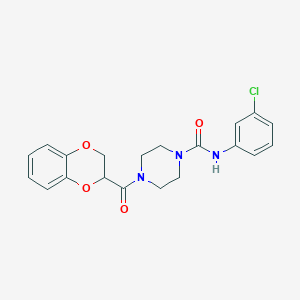![molecular formula C19H21N3O3S2 B10883315 Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of the ethyl ester, methyl, and pyridylcarbonyl groups through various organic reactions such as esterification, alkylation, and acylation.
Final Assembly: Coupling of the functionalized intermediates to form the final compound under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
ETHYL 6-METHYL-2-PYRIDINECARBOXYLATE: Similar in structure but lacks the benzothiophene core.
INDOLE DERIVATIVES: Share a heterocyclic structure but differ in the type of heteroatom and functional groups.
The uniqueness of ETHYL 6-METHYL-2-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-(pyridine-3-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-25-18(24)15-13-7-6-11(2)9-14(13)27-17(15)22-19(26)21-16(23)12-5-4-8-20-10-12/h4-5,8,10-11H,3,6-7,9H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
ITQWNORPAGOZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10883234.png)

![2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10883238.png)
![(Butan-2-yl)[(3-nitrophenyl)methyl]amine](/img/structure/B10883242.png)
![N-(4-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10883246.png)
![2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10883249.png)
![1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10883255.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10883262.png)
![1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10883266.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B10883274.png)

![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883318.png)
